N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-2-3-17-4-6-20(7-5-17)26(23,24)21-16-18-8-12-22(13-9-18)19-10-14-25-15-11-19/h4-7,18-19,21H,2-3,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMYIZCNILEAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and oxane rings. These rings are then linked through a series of reactions that introduce the sulfonamide group and the propylbenzene moiety. Common reagents used in these reactions include various sulfonyl chlorides, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:
- N-(piperidin-4-yl)benzamide derivatives
- 1,4-disubstituted piperidines
- Piperidine-based alkaloids like piperine .
Uniqueness
What sets N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of both the piperidine and oxane rings, along with the sulfonamide group, allows for a diverse range of chemical modifications and interactions with biological targets .
Biological Activity
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-4-propylbenzene-1-sulfonamide is a compound that integrates a piperidine moiety with a sulfonamide functional group, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structure. The structural components include:
- Piperidine Ring : Known for its role in various bioactive compounds.
- Sulfonamide Group : Associated with antibacterial and enzyme inhibition activities.
- Alkyl Chain : The propyl group may influence lipophilicity and biological interactions.
Molecular Formula
Molecular Weight
The molecular weight is approximately 342.48 g/mol.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | Salmonella typhi | 12 |
Enzyme Inhibition
The sulfonamide group is also known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| A | Acetylcholinesterase | 25 |
| B | Carbonic Anhydrase | 30 |
Anti-inflammatory Properties
Studies have demonstrated that piperidine derivatives possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Potential
Sulfonamides have been investigated for their anticancer properties. Compounds that share structural similarities with this compound have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: Anticancer Activity
In a study conducted by Kumar et al. (2020), a series of sulfonamide derivatives were tested against breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 10 to 20 µM.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety competes with substrates for binding sites on target enzymes.
- Receptor Interaction : Piperidine derivatives may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. Table 1: Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperidine-Oxan Coupling | Oxan-4-yl chloride, DCM, 0–5°C | 60–75% | |
| Sulfonamide Formation | 4-Propylbenzenesulfonyl chloride, DMF, RT | 50–65% |
Basic: Which analytical techniques are most reliable for confirming the stereochemical configuration at the piperidine-oxan junction?
Methodological Answer:
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry, as demonstrated in sulfonamide derivatives with piperidine rings .
- NMR Spectroscopy : Use - COSY and NOESY to identify spatial proximity of protons on the piperidine and oxan rings .
- Vibrational Circular Dichroism (VCD) : Effective for distinguishing enantiomers in chiral sulfonamides .
Advanced: How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for biological activity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with modifications to the sulfonamide (e.g., alkyl chain length), piperidine (e.g., substituents at C-4), or oxan ring (e.g., oxygen replacement) .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based activity assays .
- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity data .
Example SAR Finding :
In a study of benzothiazole-piperazine sulfonamides, the 4-fluorophenyl group enhanced inhibitory potency against CA IX by 12-fold compared to non-fluorinated analogs .
Advanced: How to resolve contradictions in biological assay data when testing against enzyme isoforms (e.g., CA I vs. CA IX)?
Methodological Answer:
- Isoform-Specific Profiling : Use recombinant enzymes in standardized assays (e.g., stopped-flow CO hydration) to isolate isoform effects .
- Crystallographic Analysis : Compare compound binding modes in CA I (cytosolic) vs. CA IX (membrane-associated) active sites .
- Statistical Validation : Apply Bland-Altman plots to assess systematic bias between assay platforms .
Case Study :
Discrepancies in inhibition data for sulfonamides against CA isoforms were resolved by identifying differential hydration patterns in active sites via X-ray crystallography .
Advanced: What computational strategies predict molecular targets for this sulfonamide derivative?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina; prioritize targets with high-affinity binding (e.g., CA II, EGFR kinase) .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide moiety, hydrophobic piperidine-oxan core) using tools like PharmaGist .
- MD Simulations : Assess binding stability over 100 ns trajectories; calculate RMSD and binding free energy (MM/PBSA) .
Q. Predicted Targets :
- Carbonic anhydrase isoforms (IC < 100 nM in silico)
- Serine/threonine kinases (docking score > −9.0 kcal/mol)
Basic: How to troubleshoot low yields during the final coupling step of the sulfonamide group?
Methodological Answer:
- Activation of Sulfonyl Chloride : Ensure anhydrous conditions and stoichiometric base (e.g., pyridine) to scavenge HCl .
- Temperature Control : Perform reactions at 0–5°C to minimize side reactions .
- Intermediate Monitoring : Use TLC (R = 0.3 in EtOAc/hexane 1:1) to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
